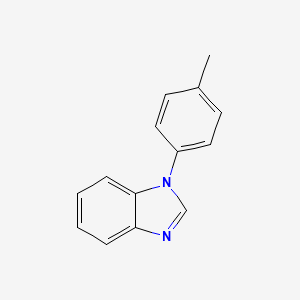

1-(4-methylphenyl)-1H-benzimidazole

CAS No.: 60057-83-2

Cat. No.: VC8380827

Molecular Formula: C14H12N2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60057-83-2 |

|---|---|

| Molecular Formula | C14H12N2 |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | 1-(4-methylphenyl)benzimidazole |

| Standard InChI | InChI=1S/C14H12N2/c1-11-6-8-12(9-7-11)16-10-15-13-4-2-3-5-14(13)16/h2-10H,1H3 |

| Standard InChI Key | QAUXXFCYXISFRJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C=NC3=CC=CC=C32 |

| Canonical SMILES | CC1=CC=C(C=C1)N2C=NC3=CC=CC=C32 |

Introduction

Chemical Structure and Crystallographic Properties

Molecular Architecture

The molecular formula of 1-(4-methylphenyl)-1H-benzimidazole is C14H12N2, with a molecular weight of 208.26 g/mol . The benzimidazole core consists of a fused benzene and imidazole ring, with the 4-methylphenyl group attached at the 1-position. Crystallographic data from single-crystal X-ray diffraction studies reveal that the benzimidazole unit is nearly planar, with maximum deviations of 0.0161–0.0276 Å from the mean plane . The dihedral angles between the benzimidazole plane and the 4-methylphenyl substituent vary between 39.14° and 86.31°, depending on the molecular conformation .

Intermolecular Interactions

In the crystal lattice, weak C–H···N hydrogen bonds facilitate the formation of centrosymmetric dimers, particularly in specific conformers . For example, molecule B in the asymmetric unit forms dimers via R22(8) ring motifs, whereas molecule A lacks significant intermolecular interactions . These structural nuances influence packing efficiency and may correlate with solubility or stability in solid-state applications.

Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P-1 | |

| Unit cell dimensions | a=9.710 Å, b=11.672 Å, c=14.877 Å | |

| Dihedral angle (benzimidazole vs. 4-methylphenyl) | 39.14°–86.31° | |

| Hydrogen bond length (C–H···N) | 2.69–2.72 Å |

Synthetic Methodologies

Conventional Condensation Routes

The synthesis of 1-(4-methylphenyl)-1H-benzimidazole typically involves the condensation of 1,2-phenylenediamine with a 4-methylbenzaldehyde derivative under acidic conditions. For example:

-

Acid-Catalyzed Cyclization: Reacting 1,2-phenylenediamine with 4-methylbenzaldehyde in the presence of ammonium chloride (NH4Cl) in chloroform yields the target compound with 94% efficiency .

-

Ultrasonic-Assisted Synthesis: Sonication of the same reactants with ammonium nickel sulfate as a catalyst in water reduces reaction times to 20–40 minutes .

Mechanistic Insights

The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization to generate the benzimidazole ring. The use of NH4Cl accelerates proton transfer steps, while sonication enhances mass transfer and reduces energy barriers .

Table 2: Optimization of Reaction Conditions

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, DMSO-d6): Signals at δ 8.37–8.39 (d, 2H) and δ 7.25–7.35 (m, 4H) correspond to aromatic protons, while the methyl group resonates at δ 2.40 (s, 3H) .

-

13C NMR: Peaks at δ 148.2 (C=N) and δ 21.5 (CH3) confirm the benzimidazole core and methyl substituent .

Mass Spectrometry

The molecular ion peak at m/z 208.26 aligns with the molecular weight, while fragmentation patterns at m/z 180 and m/z 152 indicate sequential loss of methyl and phenyl groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume